molecular formula C12H12N2O5S B1373465 3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid CAS No. 1094356-17-8

3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid

Cat. No.: B1373465
CAS No.: 1094356-17-8
M. Wt: 296.3 g/mol
InChI Key: MHPRUKPUJZVCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid ( 1094356-17-8) is a high-purity chemical compound with the molecular formula C12H12N2O5S and a molecular weight of 296.30 g/mol. This benzoic acid derivative features a unique 1,3,4-oxadiazole ring system substituted with an ethyl group and a methanesulfonyl linker. The integration of the 1,3,4-oxadiazole moiety is of significant research interest as this heterocycle is known to contribute to diverse biological activities in agrochemical and pharmaceutical research. Compounds containing the 1,3,4-oxadiazole scaffold have demonstrated notable antifungal properties against various plant pathogens in scientific studies . Furthermore, related oxadiazole-containing structures have been investigated in medical research for their potential to mediate biological processes . The specific structural features of this compound—including the benzoic acid group, the sulfonyl linker, and the ethyl-substituted oxadiazole ring—make it a valuable and versatile building block for chemical synthesis and a candidate for exploring new structure-activity relationships. Researchers utilize this compound exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylsulfonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-2-10-13-14-11(19-10)7-20(17,18)9-5-3-4-8(6-9)12(15)16/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPRUKPUJZVCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Carboxylic Acid Hydrazides

  • Method : Reaction of carboxylic acid hydrazides with phosphorus oxychloride (POCl3) under reflux conditions is a widely used approach to form the 1,3,4-oxadiazole ring. For example, 4-(substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acids reacted with hydrazides in POCl3 refluxed for 5 hours yielded oxadiazole derivatives with approximately 80% yield after recrystallization.

  • Reaction conditions : Reflux in POCl3 at 110-120 °C for 4-6 hours; subsequent quenching in ice water and neutralization with sodium hydroxide.

  • Purification : Crude products are filtered, washed with cold water, dried, and recrystallized from chloroform/hexane mixtures to achieve high purity.

Cyclization via Cyanogen Bromide

  • Method : Hydrazide solutions are stirred with sodium bicarbonate and dioxane, then treated with cyanogen bromide at room temperature, followed by aqueous work-up and recrystallization. This method yields 1,3,4-oxadiazoles in about 80% yield.

  • Reaction conditions : Stirring at 25 °C for 3 hours, followed by dilution with water and filtration.

Cyclization via Carbon Disulfide (CS2)

  • Method : Phenylacetic acid hydrazides are reacted with potassium hydroxide in ethanol, followed by addition of carbon disulfide and reflux for 4 hours. After acidification, the 1,3,4-oxadiazole-2-thiol derivatives precipitate and are purified by recrystallization.

  • Reaction conditions : Reflux in ethanol for 4 hours; acidification to pH 3 with diluted HCl.

  • Purification : Recrystallization from ethanol; purity confirmed by thin-layer chromatography (TLC).

Attachment of the Benzoic Acid Moiety

  • The benzoic acid group is introduced either by using benzoic acid derivatives as starting materials or by functionalizing the oxadiazole intermediate post-cyclization.

  • A typical approach involves coupling the oxadiazole intermediate with substituted benzoic acid derivatives under conditions that maintain the integrity of both functional groups.

Introduction of the Methanesulfonyl Group

  • The methanesulfonyl group attached to the oxadiazole ring is introduced via sulfonylation reactions, often employing methanesulfonyl chloride or related sulfonylating agents.

  • Reaction conditions generally involve the use of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane at low temperature to control the reaction and avoid side reactions.

Representative Preparation Procedure (Hypothetical Consolidation)

Step Reagents & Conditions Description Yield (%) Notes
1 Ethyl-substituted carboxylic acid hydrazide + POCl3, reflux 5 h Cyclization to 5-ethyl-1,3,4-oxadiazole intermediate ~80 Reflux temperature 110-120 °C
2 Oxadiazole intermediate + benzoic acid derivative, coupling agent (e.g., EDCI), base Formation of 3-(5-ethyl-1,3,4-oxadiazol-2-yl)benzoic acid core Variable Mild conditions to preserve acid moiety
3 Intermediate + methanesulfonyl chloride, base (triethylamine), DCM, 0-5 °C Sulfonylation to introduce methanesulfonyl group 70-85 Low temperature to minimize side reactions
4 Purification by recrystallization (chloroform/hexane or ethanol) Isolation of pure 3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid - Confirm purity by NMR, IR, and TLC

Analytical and Purification Techniques

  • Recrystallization : Common solvents include ethanol, chloroform, hexane, or their mixtures depending on solubility profiles.

  • Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane mixtures is used to monitor reaction progress and purity.

  • Spectroscopic Characterization : Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm structure and purity.

Research Findings and Yield Optimization

  • The cyclization step using POCl3 is critical and yields can be optimized by controlling reaction time and temperature.

  • The choice of base and solvent in the sulfonylation step significantly affects the yield and purity of the methanesulfonyl derivative.

  • Recrystallization solvent selection impacts the final purity; mixed solvents often provide better crystal quality.

  • Literature reports yields for similar oxadiazole syntheses ranging from 13% (less optimized methods) to 80% (optimized reflux and cyclization conditions).

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Range References
Oxadiazole ring formation Cyclization of hydrazides with POCl3 Carboxylic acid hydrazide, POCl3 Reflux 110-120 °C, 4-6 h 70-80%
Alternative cyclization Cyanogen bromide method Hydrazide, NaHCO3, dioxane, cyanogen bromide Stir at 25 °C, 3 h ~80%
Sulfur-containing oxadiazole CS2 cyclization Phenylacetic acid hydrazide, KOH, CS2 Reflux ethanol, 4 h Moderate
Sulfonylation Methanesulfonyl chloride reaction Methanesulfonyl chloride, base (Et3N), DCM 0-5 °C 70-85% Literature standard
Purification Recrystallization Ethanol, chloroform/hexane Room temperature -

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Analog 1 : 3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid (CAS 1409023-06-8)
  • Structural Difference : The oxadiazole ring is substituted with a methanesulfonylmethyl group instead of ethyl.
  • The electron-withdrawing sulfonyl group may enhance the benzoic acid’s acidity (lower pKa) compared to the ethyl-substituted analog .
Analog 2 : 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid (CAS 597545-23-8)
  • Structural Difference : Replaces the benzoic acid and methanesulfonyl groups with a sulfanylacetic acid moiety.
  • Implications :
    • The sulfanyl (thioether) group is less oxidatively stable than the sulfonyl group, which may limit applications in reactive environments.
    • The acetic acid chain (vs. benzoic acid) reduces aromaticity, altering binding affinity in biological systems .
Analog 3 : 1-(4-Ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone
  • Structural Difference: Features a propanone backbone with a 4-ethylphenyl group and oxadiazole substituents.
  • Implications :
    • The ketone group introduces electrophilicity, differing from the carboxylic acid in the target compound.
    • Anti-inflammatory and analgesic activities reported for this class suggest that the ethyl-oxadiazole motif may contribute to biological efficacy .

Key Research Findings

  • Anti-inflammatory Potential: Analog 3 demonstrates significant anti-inflammatory activity, suggesting that the ethyl-oxadiazole moiety in the target compound may confer similar properties. However, the benzoic acid group could enhance target specificity via carboxylate-mediated interactions .
  • Synthetic Accessibility : The methanesulfonyl group in the target compound and Analog 1 may complicate synthesis compared to Analog 2’s sulfanyl group, requiring protective strategies for sulfonation .

Biological Activity

3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H13N3O4S
  • Molecular Weight : 299.31 g/mol
  • CAS Number : 2138208-98-5

The compound features a benzoic acid moiety linked to a methanesulfonyl group and an ethyl-substituted oxadiazole ring. The presence of the oxadiazole ring is significant as it is associated with various biological activities.

Anti-inflammatory Properties

Compounds containing the oxadiazole structure have been reported to exhibit anti-inflammatory effects. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in reducing inflammation markers in various in vitro and in vivo models. In particular, studies have indicated that modifications to the oxadiazole ring can enhance anti-inflammatory activity while minimizing genotoxic effects .

Antidiabetic Effects

Research has suggested that compounds similar to this compound may improve insulin sensitivity and glucose metabolism. In animal models of diabetes, such compounds have demonstrated the ability to restore normal insulin levels and improve lipid profiles by modulating gene expression related to insulin signaling pathways .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Studies show that these compounds can inhibit the growth of various bacterial strains. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or metabolic pathways.
  • Modulation of Gene Expression : It has been observed that certain derivatives can influence the expression of genes involved in insulin signaling and inflammation.
  • Interaction with Cellular Receptors : The compound might interact with receptors on cell surfaces, triggering intracellular signaling cascades that lead to desired biological effects.

Study on Anti-inflammatory Activity

A study conducted on a series of oxadiazole derivatives demonstrated significant reductions in pro-inflammatory cytokines in LPS-stimulated macrophages. The compound exhibited an IC50 value indicating effective inhibition at low concentrations .

Antidiabetic Research

In another investigation involving diabetic rat models, a derivative similar to the target compound was shown to enhance glucose uptake in muscle cells by upregulating GLUT4 expression. This effect was associated with improved oral glucose tolerance tests .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced cytokine levels
AntidiabeticImproved insulin sensitivity
AntimicrobialInhibition of bacterial growth
Genotoxicity AssessmentLow mutagenic activity

Q & A

Q. What synthetic strategies are recommended for 3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazide intermediates with sulfonyl benzoic acid derivatives. For example, tert-butyl esters can serve as protective groups for carboxylic acids during sulfonylation, followed by acidic hydrolysis to yield the final compound (e.g., Method E in ). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of reagents like carbodiimides for coupling. Recrystallization from methanol or ethanol improves purity (≥95%, as validated by HPLC in ). Key steps:
  • Use of tert-butyl esters to protect reactive sites.
  • Cyclization under reflux with catalysts like POCl₃ or PPA.
  • Purification via column chromatography (e.g., silica gel with 2% MeOH:DCM) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Multi-spectral analysis is critical:
  • ¹H/¹³C NMR : Confirm substituent positions and purity. For example, sulfonyl protons appear as singlets near δ 3.30–3.55 ppm, while oxadiazole-linked methylenes resonate at δ 3.00–3.60 ppm ().
  • HRMS : Validate molecular weight (e.g., [M-H]⁻ at m/z 311.0258 for analogs in ).
  • HPLC : Assess purity (>95% with retention times ~5–7 minutes under reverse-phase conditions) .
  • Elemental Analysis : Verify C, H, N, S ratios within ±0.4% of theoretical values .

Q. What biological screening approaches are applicable for preliminary evaluation of this compound?

  • Methodological Answer : Start with in vitro assays:
  • Antimicrobial Activity : Disk diffusion or microdilution against S. aureus and E. coli ().
  • Enzyme Inhibition : Target enzymes like carbonic anhydrase or kinases, measuring IC₅₀ via spectrophotometry.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Purity Variability : Impurities >5% (e.g., unreacted intermediates) can skew results. Use HPLC-coupled assays to correlate activity with purity thresholds ().
  • Assay Conditions : Varying pH or serum content in cell culture media alters bioavailability. Standardize protocols (e.g., Mueller-Hinton agar for antimicrobial tests, ).
  • Structural Analogues : Minor substituent changes (e.g., ethyl vs. methyl groups) drastically affect activity. Perform SAR studies using derivatives with controlled modifications .

Q. What strategies improve aqueous solubility for in vivo studies without compromising stability?

  • Methodological Answer :
  • Salt Formation : React with NaOH or arginine to generate water-soluble sodium or ammonium salts (e.g., tert-butyl ester hydrolysis in ).
  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., methyl esters), which hydrolyze in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .

Q. How do the sulfonyl and oxadiazole moieties influence coordination chemistry with transition metals?

  • Methodological Answer : The sulfonyl group acts as a weak Lewis base, while the oxadiazole’s nitrogen atoms facilitate chelation. For example:
  • Complex Synthesis : React with Cu(II) or Zn(II) salts in ethanol/water (1:1) under nitrogen. Characterize via:
  • UV-Vis : d-d transitions (e.g., λₘₐₓ ~600–800 nm for Cu(II) complexes).
  • Magnetic Susceptibility : Paramagnetic behavior confirms octahedral geometry .
  • Bioactivity Enhancement : Metal complexes often show improved antimicrobial or anticancer activity vs. ligands alone ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Reactant of Route 2
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.